molecular formula C8H11NOS B1430092 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethanol CAS No. 1428233-87-7

4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethanol

Cat. No. B1430092
CAS RN: 1428233-87-7
M. Wt: 169.25 g/mol
InChI Key: VJQBIPPJWWDFOF-UHFFFAOYSA-N
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Description

“4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethanol” is a chemical compound with a molecular structure that includes a tetrahydrothieno pyridine nucleus . This structure consists of a piperidine (also called tetrahydropyridine), which is an amine heterocycle consisting of a six-membered ring with five methylene bridges (-CH2-) and one amine bridge (-NH-), fused to a five-membered heterocyclic ring thiophene (also commonly called thiofuran) .


Synthesis Analysis

The synthesis of tetrahydrothieno pyridine derivatives has been reported in various studies. For instance, a series of substituted tetrahydrothieno pyridin-2-yl (THTP) derivatives was synthesized in one step using 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno pyridine-3-carbonitrile with two different adjacent chloro- and nitro-substituted groups .


Molecular Structure Analysis

The molecular structure of “4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethanol” includes a tetrahydrothieno pyridine nucleus. The empirical formula of the compound is C7H10ClNS, and its molecular weight is 175.68 .

Scientific Research Applications

Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmacologically active molecules. Its structure is integral to the development of drugs with potential therapeutic effects. For instance, derivatives of this compound have been explored for their antitubulin properties, which are essential in cancer treatment strategies .

Biological Activity Studies

The core structure of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine has been extensively studied for its biological activities. It exhibits a range of actions, including anti-inflammatory , vasodilator , and blood platelet aggregation inhibitory effects. These properties make it a valuable lead molecule for future drug discovery .

Antimicrobial Research

Derivatives of this compound have been synthesized and evaluated for their antifungal and antibacterial activities. This research is crucial in the fight against drug-resistant strains of bacteria and fungi, providing a pathway for the development of new antimicrobial agents .

properties

IUPAC Name

4,5,6,7-tetrahydrothieno[3,2-c]pyridin-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c10-5-7-6-2-4-11-8(6)1-3-9-7/h2,4,7,9-10H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQBIPPJWWDFOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1SC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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